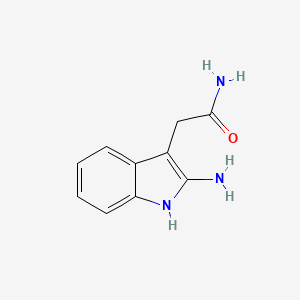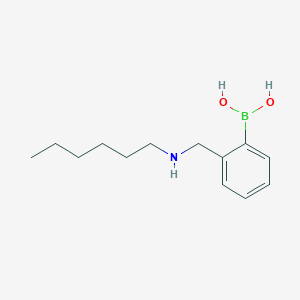
(2-((Hexylamino)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((Hexylamino)methyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This particular compound has a hexylamino group attached to the phenyl ring, which is further connected to the boronic acid moiety. The molecular formula of this compound is C13H22BNO2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Hexylamino)methyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a hexylamine. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions usually involve the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials are often sourced in bulk, and the reaction is optimized to minimize waste and reduce production costs. Purification methods such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-((Hexylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The hexylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted phenylboronic acids with different functional groups.
Applications De Recherche Scientifique
(2-((Hexylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-((Hexylamino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various applications, such as sensing and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the hexylamino group, making it less versatile in certain applications.
(4-(Hexylamino)phenyl)boronic acid: Similar structure but with the hexylamino group in a different position.
(2-(Aminomethyl)phenyl)boronic acid: Similar structure but with a shorter alkyl chain.
Uniqueness
(2-((Hexylamino)methyl)phenyl)boronic acid is unique due to the presence of the hexylamino group, which enhances its reactivity and allows for a broader range of applications. The hexylamino group provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C13H22BNO2 |
|---|---|
Poids moléculaire |
235.13 g/mol |
Nom IUPAC |
[2-[(hexylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H22BNO2/c1-2-3-4-7-10-15-11-12-8-5-6-9-13(12)14(16)17/h5-6,8-9,15-17H,2-4,7,10-11H2,1H3 |
Clé InChI |
UVOOEQCQCHUGPA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1CNCCCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
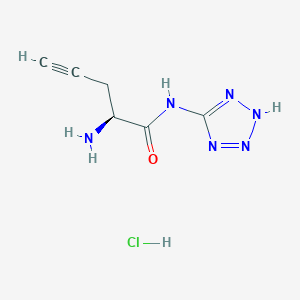


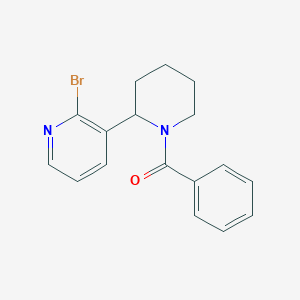
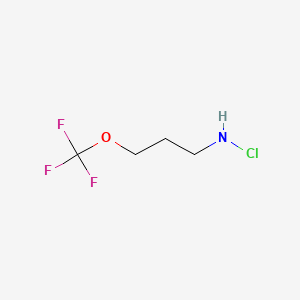


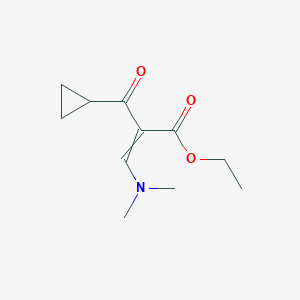
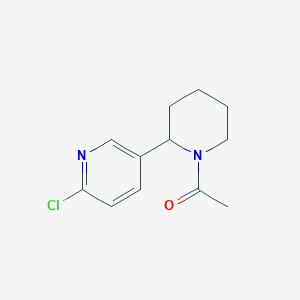
![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
